REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[CH:5]([c:6]1[c:7]([N+:14](=[O:15])[O-:16])[cH:8][c:9]([O:12][CH3:13])[cH:10][cH:11]1)[C:17]#[N:18])[CH3:19].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[Na+:20].[Na+:21].[O-:22][C:23](=[O:24])[O-:25]>>[CH2:5]([c:6]1[c:7]([N+:14](=[O:15])[O-:16])[cH:8][c:9]([O:12][CH3:13])[cH:10][cH:11]1)[C:17]#[N:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C#N)c1ccc(OC)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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COc1ccc(CC#N)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |